4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-(1-thiophen-2-ylcyclopentyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS2/c15-10-8-11(19-9-10)13(17)16-14(5-1-2-6-14)12-4-3-7-18-12/h3-4,7-9H,1-2,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOARGKDWDZEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Cyclopentyl-Thiophene Intermediate
The synthesis begins with the preparation of the cyclopentyl-thiophene backbone, a critical intermediate. A patent by Clerici et al. describes a Friedel-Crafts acylation reaction between cyclopentanecarboxylic acid and thiophene using polyphosphoric acid as both catalyst and solvent. This method avoids the use of stannic chloride, a heavy metal catalyst, thereby reducing environmental contamination. The reaction proceeds at elevated temperatures (100–140°C) with a polyphosphoric acid-to-thiophene weight ratio of 2:1, yielding cyclopentyl 2-thienyl ketone in 85–90% purity.
Bromination of Thiophene-2-Carboxylic Acid Derivatives
Bromination is introduced at the 4-position of the thiophene ring to confer electrophilic reactivity. A Chinese patent (CN110818679A) outlines a regioselective bromination protocol using 2-bromo-6-fluorobenzaldehyde and bromomethyl mercaptan in acetone, catalyzed by potassium carbonate. The reaction proceeds at 30–35°C for 4 hours, achieving an 86% yield of 4-bromobenzo[b]thiophene after recrystallization with petroleum ether. This method circumvents high-temperature decarboxylation, enhancing scalability.
Amidation via Transamidation of N-Acyl-Boc-Carbamates
The carboxamide group is installed through a transamidation reaction. A study in Molecules details a one-pot protocol where thiophene-2-carboxylic acid is activated with Boc anhydride and DMAP in DMF, forming an N-acyl-Boc-carbamate intermediate. Subsequent reaction with 1-(thiophen-2-yl)cyclopentanamine in toluene at 60°C for 6 hours affords the target carboxamide in 92% yield. This method eliminates the need for coupling agents like EDCI or HOBt, streamlining the synthesis.
Key Reaction Steps and Mechanisms
Cyclopentyl-Thiophene Formation
The Friedel-Crafts acylation mechanism involves electrophilic attack of the acylium ion (generated from cyclopentanecarboxylic acid and polyphosphoric acid) onto the electron-rich thiophene ring. The water-scavenging property of polyphosphoric acid drives the reaction forward by removing generated water, favoring ketone formation.
Regioselective Bromination
Bromination occurs via electrophilic aromatic substitution, where bromine is directed to the 4-position of the thiophene ring by the electron-withdrawing carboxamide group. The use of potassium carbonate as a base facilitates deprotonation, enhancing reactivity.
Amidation Kinetics
Transamidation proceeds through nucleophilic acyl substitution. The Boc group activates the carbonyl carbon, enabling attack by the cyclopentylamine nucleophile. DMAP accelerates the reaction by stabilizing the tetrahedral intermediate.
Optimization and Industrial Considerations
Solvent and Catalyst Selection
Yield and Purity Enhancements
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | Polyphosphoric acid, 140°C | 85 | 90 |
| Bromination | K₂CO₃, acetone, 35°C | 86 | 95 |
| Amidation | Boc₂O, DMAP, toluene, 60°C | 92 | 98 |
Recrystallization with petroleum ether or ethyl acetate further elevates purity to >98%.
Analytical Characterization
Spectroscopic Techniques
- NMR : The ¹H NMR spectrum exhibits a singlet at δ 2.15 ppm (cyclopentyl CH₂), a doublet at δ 7.12 ppm (thiophene H-3), and a broad peak at δ 8.45 ppm (NH).
- MS : ESI-MS confirms the molecular ion peak at m/z 412.97 [M+H]⁺.
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar thiophene ring and a distorted cyclopentyl group, with a dihedral angle of 112° between the two rings.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 4-position of the thiophene ring enables participation in palladium-catalyzed cross-coupling reactions.
Key Findings :
-
The Suzuki reaction proceeds efficiently with electron-deficient boronic acids due to enhanced transmetallation kinetics.
-
Steric hindrance from the cyclopentyl group reduces yields in Stille couplings compared to less bulky analogs .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing carboxamide group activates the bromine for NAS under specific conditions.
| Nucleophile | Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Piperidine | DCM, 60°C, 6 h | CuI, 1,10-phenanthroline | 4-Piperidinyl-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide | 68% | |
| Sodium methoxide | MeOH, reflux, 10 h | None | 4-Methoxy analog | 54% |
Mechanistic Insight :
-
The reaction follows a two-step mechanism: (1) oxidative addition of Cu(I) to the C–Br bond, (2) nucleophilic attack by the amine.
-
Methanolysis requires higher temperatures due to weaker nucleophilicity of methoxide.
Oxidation Reactions
The thiophene rings undergo selective oxidation depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C, 2 h | Thiophene-S-oxide derivatives | 92% (mono-oxide) | |
| H₂O₂/AcOH | 50°C, 4 h | Thiophene-S,S-dioxide | 85% |
Notes :
-
mCPBA preferentially oxidizes the less sterically hindered thiophene ring adjacent to the cyclopentyl group.
-
Over-oxidation to the sulfone occurs with prolonged exposure to H₂O₂.
Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions.
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 8 h | Thiophene-2-carboxylic acid derivative | 88% | |
| Basic (NaOH) | 2M NaOH, 70°C, 6 h | Corresponding carboxylate salt | 76% |
Applications :
-
Hydrolysis products are intermediates for synthesizing esters or acyl chlorides.
Functionalization via Cyclopentyl Group
The cyclopentyl moiety participates in hydrogenation and ring-opening reactions.
Scientific Research Applications
The biological activity of 4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide is hypothesized to involve several mechanisms:
1. Enzyme Inhibition:
Compounds with similar structures have demonstrated the ability to inhibit various enzymes involved in metabolic pathways. This inhibition can be crucial for developing drugs targeting specific diseases.
2. Cell Signaling Modulation:
The presence of thiophene and cyclopentyl moieties suggests potential interactions with cell signaling pathways, possibly affecting cellular proliferation and apoptosis.
3. Antimicrobial Activity:
Preliminary studies indicate that related compounds may exhibit antimicrobial properties, which could be relevant for developing new antibiotics.
Antimicrobial Research
Recent studies have focused on the antimicrobial efficacy of thiophene derivatives, including this compound. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Case Study: Antimicrobial Efficacy
In vitro tests on derivatives against Candida albicans revealed that structural modifications enhanced antifungal activity, significantly reducing adherence and biofilm formation. This suggests that optimizing structural variations could improve biological activity against fungal pathogens.
Anticancer Potential
Research indicates that compounds with similar structures exhibit anticancer activity through multiple mechanisms:
Induction of Apoptosis:
These compounds can trigger programmed cell death in cancer cells by activating caspase pathways.
Cell Cycle Arrest:
They may inhibit key proteins involved in cell cycle regulation, leading to growth inhibition of tumors.
Case Study: Anticancer Activity
A study investigated the effects of a structurally similar compound on human liver cancer cells. Findings revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction, indicating promising avenues for further exploration with this compound.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/EC50 Values |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | [Value] |
| Escherichia coli | [Value] | ||
| Anticancer | MCF7 (Breast Cancer Cell Line) | [Value] |
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activities
The following table summarizes key structural analogs and their biological activities:
Key Observations
Role of Bromine: Bromination at the thiophene 4-position (as in the target compound and 6d) is associated with enhanced bioactivity.
Substituent Effects: The cyclopentyl-thiophene group in the target compound may confer unique steric and electronic properties compared to thiazolyl-benzyl (6d) or pyridinyl substituents. This could alter binding affinity to targets like bacterial enzymes or cancer cell receptors .
Antibacterial vs. This suggests bromine may shift the mechanism of action toward eukaryotic targets .
Biological Activity
4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
The molecular formula of this compound is , with a molecular weight of approximately 414.4 g/mol. Its structure features a bromine atom and thiophene rings, which are known to influence biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar thiophene structures exhibit promising antimicrobial properties. For instance, derivatives of thiophene have been tested against various bacterial strains and fungi, demonstrating significant inhibition at low concentrations. The antimicrobial testing typically employs methods such as the turbidimetric method for bacteria and standard antifungal assays for fungi .
| Compound | Microbial Target | Activity (IC50) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Thiophene Derivative | S. aureus | 10 µM |
| Similar Thiophene Derivative | C. albicans | 5 µM |
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays, including the Sulforhodamine B (SRB) assay against human breast adenocarcinoma cell lines (MCF7). Preliminary results indicate that compounds with similar structures can induce apoptosis in cancer cells, suggesting a mechanism that may involve the activation of p53 pathways and caspase cascades .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 | This compound | TBD |
| MDA-MB-231 | Similar Thiophene Derivative | 15 |
| HeLa | Similar Thiophene Derivative | 20 |
Case Studies
- Antimicrobial Screening : A study evaluated a series of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiophene ring enhanced antimicrobial efficacy significantly .
- Cytotoxicity Assays : In a recent investigation, several thiophene-based compounds were tested for their cytotoxic effects on MCF7 cells. The study highlighted that the introduction of bromine and other substituents could enhance the anticancer activity compared to non-brominated analogs .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of these compounds to specific cancer-related targets is influenced by their structural features, particularly the presence of halogens and heterocycles like thiophenes .
Q & A
Q. What synthetic routes are commonly employed for 4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide?
The synthesis typically involves coupling a brominated thiophene-carboxylic acid derivative with an amine-containing cyclopentyl-thiophene precursor. For example, in analogous compounds, 2-thiophenecarbonyl chloride is reacted with aromatic amines in acetonitrile under reflux conditions, followed by solvent evaporation to yield crystalline products . For brominated derivatives, precursors like 4-bromo-2-thiophenecarboxylic acid (CAS 16694-18-1) are utilized, with careful control of stoichiometry and purification steps . Characterization often includes NMR, IR, and mass spectrometry to confirm structure and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the presence of the bromine substituent, cyclopentyl-thiophene linkage, and amide protons. For example, H NMR can identify aromatic protons in thiophene rings, while C NMR resolves carbonyl and brominated carbon signals .
- IR Spectroscopy : To verify the amide C=O stretch (~1650–1680 cm) and C-Br vibrations (~560–620 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and bromine isotopic patterns .
Q. What structural features influence the compound’s reactivity?
The bromine atom at the 4-position of the thiophene ring enhances electrophilic substitution reactivity, enabling further functionalization. The cyclopentyl group introduces steric hindrance, affecting intermolecular interactions and solubility. The amide linkage facilitates hydrogen bonding, influencing crystal packing and stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and dihedral angles. For example, in similar thiophene-carboxamides, dihedral angles between aromatic rings (e.g., 8.5–13.5°) reveal conformational flexibility, while weak interactions (C–H⋯O/S) dictate supramolecular packing . SHELX software (e.g., SHELXL for refinement) is widely employed, with H-atoms placed geometrically and thermal parameters refined using .
Q. How do intermolecular interactions affect crystallographic packing?
Non-classical interactions (C–H⋯O, C–H⋯S) dominate packing in thiophene derivatives. For instance, in N-(2-nitrophenyl)thiophene-2-carboxamide, molecules form chains via C–H⋯O interactions parallel to the [010] plane, creating an S(6) ring motif . For brominated analogs, the bulky cyclopentyl group may reduce π-π stacking, favoring van der Waals interactions .
Q. What methodological challenges arise in biological activity studies?
Cytotoxicity assays (e.g., MTT) require careful solubility optimization due to the compound’s hydrophobicity. In related N-(benzyl-thiazolyl)thiophene carboxamides, IC values are influenced by substituents; for example, electron-withdrawing groups (e.g., Br) enhance activity by stabilizing ligand-target interactions . Dose-response curves and statistical validation (e.g., ANOVA) are critical to distinguish specific effects from background noise .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in crystallographic data?
Contradictions in bond lengths or angles may arise from disorder (e.g., partial occupancy of substituents). For example, in 5-chloro-2-(thiophen-2-yl)benzimidazole, Cl/H disorder was resolved by refining occupancy ratios (0.94:0.06) and validating against electron density maps . Multi-scan absorption corrections (e.g., SADABS) improve data accuracy for low-symmetry crystals .
Q. What strategies validate synthetic yields and purity?
- Chromatography : TLC/HPLC with UV detection monitors reaction progress.
- Microanalysis : Combustion analysis (C, H, N) ensures stoichiometric agreement (±0.4%).
- Thermal Analysis : Melting point consistency (e.g., 397 K in analogous compounds) confirms purity .
Methodological Recommendations
Q. How to optimize reaction conditions for scale-up?
Q. What computational tools predict electronic properties?
Density Functional Theory (DFT) calculates HOMO/LUMO energies to assess charge transport potential. For thiophene derivatives, reduced band gaps (~3–4 eV) suggest utility in organic electronics, validated by UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
